4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl
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Overview
Description
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of pyrrolidinone and is commonly used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl typically involves the reaction of pyrrolidinone derivatives with aminomethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the purity and yield of the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize waste. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially enhancing its stability and reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups .
Scientific Research Applications
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: The compound is used as a building block for synthesizing various complex molecules and as a reagent in organic synthesis.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their chemical properties and applications.
Aminomethyl derivatives: Compounds with aminomethyl groups exhibit similar reactivity and can undergo similar chemical reactions.
Methyloxime derivatives: These compounds contain methyloxime groups and may have comparable reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and enables its use in a wide range of applications.
Properties
Molecular Formula |
C6H15Cl2N3O |
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Molecular Weight |
216.11 g/mol |
IUPAC Name |
[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6+;; |
InChI Key |
WWPSDNRRMDKBHO-SWSRPJROSA-N |
Isomeric SMILES |
CO/N=C/1\CNCC1CN.Cl.Cl |
Canonical SMILES |
CON=C1CNCC1CN.Cl.Cl |
Origin of Product |
United States |
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